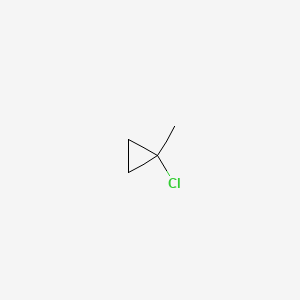

1-Chloro-1-methylcyclopropane

Description

Structure

3D Structure

Properties

CAS No. |

50915-28-1 |

|---|---|

Molecular Formula |

C4H7Cl |

Molecular Weight |

90.55 g/mol |

IUPAC Name |

1-chloro-1-methylcyclopropane |

InChI |

InChI=1S/C4H7Cl/c1-4(5)2-3-4/h2-3H2,1H3 |

InChI Key |

VABRYYYQHIQWTA-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC1)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Chloro-1-methylcyclopropane: History, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Chloro-1-methylcyclopropane, a halogenated cyclopropane derivative of significant interest in organic synthesis and medicinal chemistry. The document delves into the historical context of its discovery, rooted in the broader exploration of cyclopropane chemistry and carbene additions. Detailed synthetic methodologies are presented, with a focus on the foundational work of pioneers like von Eggers Doering and the evolution of cyclopropanation techniques. The guide further explores the compound's chemical reactivity and its emerging applications as a valuable building block in the design and synthesis of novel therapeutic agents. This document serves as a critical resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utility of this versatile molecule.

Introduction: The Significance of the Cyclopropane Motif in Chemistry and Medicine

The cyclopropane ring, a three-membered carbocycle, has long fascinated chemists due to its unique bonding characteristics and high ring strain, which impart distinct reactivity. In the realm of medicinal chemistry, the incorporation of cyclopropane moieties into drug candidates is a well-established strategy to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties.[1][2] These rigid, compact structures can serve as bioisosteres for other functional groups and can lock a molecule into a specific, bioactive conformation, thereby increasing its potency and selectivity.[1]

This compound emerges as a particularly valuable synthon, combining the structural features of the cyclopropane ring with the reactivity of a tertiary alkyl halide. This combination allows for its use as a versatile building block in the synthesis of more complex molecules, particularly in the construction of pharmaceutical intermediates.

Historical Perspective and Discovery

The story of this compound is intrinsically linked to the broader history of cyclopropane synthesis and the groundbreaking work on carbene chemistry. While August Freund accomplished the first synthesis of cyclopropane itself in 1881 via an intramolecular Wurtz reaction, the methods for creating substituted cyclopropanes, especially those with geminal halogens, evolved significantly in the mid-20th century.

A pivotal moment in this field was the 1954 publication by William von Eggers Doering and A. Kent Hoffmann, which detailed the addition of dichlorocarbene to olefins.[3] This work laid the foundation for the synthesis of a vast array of gem-dihalocyclopropanes. Although this seminal paper did not specifically describe the synthesis of this compound, it established the fundamental reaction pathway: the addition of a carbene to an alkene.

The direct precursor to this compound via this method would be the reaction of a chloromethylcarbene with propene, or more likely, the addition of dichlorocarbene to isobutylene (2-methylpropene) to form 1,1-dichloro-2,2-dimethylcyclopropane, which could then be selectively reduced. The development of phase-transfer catalysis (PTC) later provided a more efficient and practical method for generating dihalocarbenes for these reactions.

Synthesis and Methodologies

The primary and most established route for the synthesis of the structural backbone of this compound involves the cyclopropanation of an alkene with a suitable carbene or carbenoid.

Dichlorocarbene Addition to Isobutylene

The most logical and widely practiced approach to the gem-dihalo analogue of the target molecule is the addition of dichlorocarbene (:CCl₂) to isobutylene. Dichlorocarbene is typically generated in situ from chloroform and a strong base.

Caption: Generation of dichlorocarbene and its subsequent addition to isobutylene.

Experimental Protocol: Synthesis of 1,1-dichloro-2,2-dimethylcyclopropane

-

Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a condenser. The flask is charged with isobutylene (1.0 eq) and a phase-transfer catalyst such as benzyltriethylammonium chloride (TEBAC, ~1-2 mol%).

-

Reagent Addition: Chloroform (1.5-2.0 eq) is added to the flask. The mixture is cooled in an ice bath.

-

Base Addition: A concentrated aqueous solution of sodium hydroxide (50% w/v) is added dropwise via the dropping funnel with vigorous stirring. The temperature is maintained below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by GC).

-

Workup: The mixture is diluted with water and the organic layer is separated. The aqueous layer is extracted with a suitable solvent (e.g., dichloromethane). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by fractional distillation to yield 1,1-dichloro-2,2-dimethylcyclopropane.[4]

Synthesis of this compound

The synthesis of the title compound, this compound, can be envisioned through a few potential pathways, including the selective reduction of 1,1-dichloro-2,2-dimethylcyclopropane or through the addition of a monochlorocarbene to propene, though the latter is less common. A more direct synthetic route involves the intramolecular cyclization of a suitable haloalkane.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₄H₇Cl | [5] |

| Molecular Weight | 90.55 g/mol | [5] |

| CAS Number | 50915-28-1 | [5] |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | Not available | |

| Density | Not available |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum of a related compound, methylcyclopropane, shows four distinct signals due to the lack of a plane of symmetry.[6] For this compound, one would expect signals corresponding to the methyl protons and the diastereotopic methylene protons of the cyclopropane ring.

-

¹³C NMR: The carbon NMR spectrum is expected to show three signals: one for the methyl carbon, one for the quaternary carbon bearing the chlorine atom, and one for the two equivalent methylene carbons of the cyclopropane ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 90 and an M+2 peak at m/z 92 with an intensity of approximately one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom.[5]

Chemical Reactivity and Synthetic Utility

This compound is a valuable intermediate in organic synthesis. The presence of the chlorine atom provides a handle for nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Caption: Nucleophilic substitution at the tertiary carbon of this compound.

For example, it can be used to synthesize cyclopropylamines, which are important pharmacophores. The reaction with ammonia or an amine would yield the corresponding 1-methylcyclopropylamine derivative.

Applications in Drug Discovery and Development

The cyclopropylmethyl moiety is a recognized pharmacophore present in several approved drugs, where it can significantly influence pharmacological properties such as potency, selectivity, and metabolic stability.[7] While specific applications of this compound are not extensively documented in publicly available literature, its structural relative, (chloromethyl)cyclopropane, serves as a key reagent for introducing the N-cyclopropylmethyl group.[7] This group is a crucial feature in opioid receptor modulators like Buprenorphine.[7]

The utility of halogenated compounds in medicinal chemistry is well-established, with over 250 FDA-approved drugs containing chlorine.[8] The chloro-substituent can modulate the electronic and lipophilic properties of a molecule, impacting its binding to biological targets and its pharmacokinetic profile. Therefore, this compound represents a promising, yet likely underexplored, building block for the synthesis of novel drug candidates. Its rigid cyclopropane core and the reactive chlorine atom offer a strategic entry point for creating diverse chemical libraries for screening against various therapeutic targets.

Conclusion

This compound, a simple yet synthetically valuable molecule, has its roots in the fundamental discoveries of carbene chemistry. While its own detailed history is not as prominent as that of its parent cyclopropane or the methods used to create it, its importance lies in its potential as a building block for more complex molecules, particularly in the pharmaceutical industry. The methodologies for synthesizing its core structure are well-established, primarily through the addition of carbenes to alkenes. As the demand for novel chemical entities in drug discovery continues to grow, the strategic use of strained ring systems like this compound is poised to play an increasingly important role in the development of next-generation therapeutics.

References

- Doering, W. von E., & Hoffmann, A. K. (1954). The Addition of Dichlorocarbene to Olefins. Journal of the American Chemical Society, 76(23), 6162–6165.

- Longdom Publishing. (n.d.).

- SpectraBase. (n.d.). 1-CHLORO-1-FLUORO-2-METHYL-CYCLOPROPANE;COMPUND-#D2.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 543257, this compound.

- The Crucial Role of Cyclopropane Deriv

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- National Institute of Standards and Technology. (n.d.). Cyclopropane, 1,1-dichloro-2,2-dimethyl-. In NIST Chemistry WebBook.

- Cyclopropane Derivatives and their Diverse Biological Activities.

- Quora. (2019, June 10). How does methylcyclopropane have 4 NMR signals?

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. The Addition of Dichlorocarbene to Olefins | Semantic Scholar [semanticscholar.org]

- 4. Cyclopropane, 1,1-dichloro-2,2-dimethyl- [webbook.nist.gov]

- 5. This compound | C4H7Cl | CID 543257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. quora.com [quora.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Chloro-1-methylcyclopropane: Core Chemical Properties and Applications

Abstract

This technical guide provides a comprehensive overview of the fundamental chemical properties, synthesis, reactivity, and spectroscopic characterization of 1-Chloro-1-methylcyclopropane (CAS No. 50915-28-1).[1][2] As a strained, halogenated cycloalkane, this compound exhibits unique chemical behavior that makes it a valuable intermediate in organic synthesis and a point of interest in mechanistic studies. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical considerations to facilitate its use in a laboratory setting.

Introduction

This compound is a fascinating molecule at the intersection of strained-ring chemistry and halogenalkane reactivity. The presence of a tertiary chloride on a cyclopropane ring introduces significant ring strain and electronic effects that profoundly influence its chemical behavior. This guide will delve into the core physicochemical properties, synthetic methodologies, and characteristic reactions of this compound, providing a robust foundation for its application in research and development. The unique structural features of this compound make it a potential building block for the synthesis of novel organic molecules with applications in medicinal chemistry and materials science.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling, application in reactions, and purification. While experimental data for some properties are scarce, a combination of computed data and information on analogous compounds provides valuable insights.

Structural and Molecular Data

The structural and molecular details of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 50915-28-1 | PubChem[1] |

| Molecular Formula | C₄H₇Cl | PubChem[1] |

| Molecular Weight | 90.55 g/mol | PubChem[1] |

| Canonical SMILES | CC1(CC1)Cl | PubChem[1] |

| InChI | InChI=1S/C4H7Cl/c1-4(5)2-3-4/h2-3H2,1H3 | PubChem[1] |

| InChIKey | VABRYYYQHIQWTA-UHFFFAOYSA-N | PubChem[1] |

Physical Properties

Experimental data on the physical properties of this compound are not widely reported. The following table includes computed values which can serve as estimations.

| Property | Value (Computed) | Source |

| XLogP3 | 1.6 | PubChem[1] |

| Topological Polar Surface Area | 0 Ų | PubChem[1] |

| Refractive Index | Not Available | |

| Density | Not Available | |

| Boiling Point | Not Available | |

| Solubility | Expected to be soluble in common organic solvents. |

Synthesis and Handling

The synthesis of this compound can be approached through several routes, primarily involving the chlorination of a suitable precursor.

Synthetic Routes

3.1.1. Free Radical Chlorination of Methylcyclopropane

One potential synthetic route is the free radical chlorination of methylcyclopropane. This reaction, typically initiated by UV light, can lead to a mixture of monochlorinated products. The tertiary hydrogen on the cyclopropane ring is a likely site for abstraction, which upon reaction with chlorine, would yield this compound. However, this method may also produce other isomers, such as (chloromethyl)cyclopropane and 2-chloro-1-methylcyclopropane, necessitating careful purification.

Caption: Free radical chlorination of methylcyclopropane.

3.1.2. Electrophilic Addition to Methylenecyclopropane

A more regioselective approach involves the electrophilic addition of hydrogen chloride (HCl) to methylenecyclopropane. According to Markovnikov's rule, the proton will add to the less substituted carbon of the double bond, leading to the formation of a tertiary carbocation intermediate. Subsequent attack by the chloride ion yields the desired this compound.

Sources

A Comprehensive Spectroscopic Guide to 1-Chloro-1-methylcyclopropane

Abstract

This technical guide provides a detailed analysis of the spectroscopic data for 1-chloro-1-methylcyclopropane, a key building block in synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes predicted and available spectral data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide offers in-depth interpretations of expected spectral features, supported by data from analogous compounds and established spectroscopic principles. Methodologies for data acquisition and visual representations of molecular structure and fragmentation pathways are also presented to provide a comprehensive resource for the characterization of this important molecule.

Introduction

This compound is a halogenated cycloalkane with significant utility in organic synthesis. Its strained three-membered ring and the presence of a quaternary, chlorine-bearing carbon atom make it a versatile intermediate for the introduction of the methylcyclopropyl moiety and for the construction of more complex molecular architectures. Accurate and thorough spectroscopic characterization is paramount for confirming the identity and purity of this compound in research and development settings. This guide provides a detailed examination of its expected spectroscopic signatures.

Molecular Structure and Symmetry

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. This compound possesses a Cₛ point group symmetry. This has direct implications for the number of unique signals observed in its NMR spectra.

Figure 1: 2D representation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the absence of direct experimental NMR data in the public domain, the following sections provide a detailed prediction based on established principles and data from analogous structures.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show two distinct signals corresponding to the methyl and the cyclopropyl protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.5 - 1.8 | Singlet | 3H | -CH₃ | The methyl protons are deshielded by the adjacent chlorine atom. The absence of adjacent protons results in a singlet. |

| ~0.8 - 1.2 | Multiplet | 4H | Cyclopropyl CH₂ | The cyclopropyl protons are expected to appear upfield due to the ring current effect of the cyclopropane ring[1][2]. The protons on C2 and C3 are diastereotopic and will exhibit complex splitting patterns due to geminal and cis/trans coupling. |

Expert Insights: The upfield chemical shift of cyclopropyl protons is a characteristic feature arising from the unique electronic structure of the three-membered ring, which induces a shielding magnetic field[1][2]. The exact chemical shifts of the cyclopropyl protons will be influenced by the electronegativity of the chlorine atom and the anisotropic effects of the C-Cl and C-C bonds.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to show three signals, corresponding to the three non-equivalent carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~55 - 65 | C1 (Quaternary) | The carbon atom bonded to the chlorine atom will be significantly deshielded due to the electronegativity of chlorine. |

| ~20 - 30 | C2 & C3 (CH₂) | The two methylene carbons of the cyclopropane ring are equivalent due to the plane of symmetry and will appear as a single peak. Their chemical shift is expected to be in the typical range for substituted cyclopropanes. |

| ~25 - 35 | -CH₃ | The methyl carbon's chemical shift will be influenced by the alpha-substitution of the chlorine atom. |

Causality in Experimental Choices: When acquiring a ¹³C NMR spectrum for this compound, a sufficient number of scans would be necessary to obtain a good signal-to-noise ratio for the quaternary carbon (C1), which typically has a longer relaxation time and no Nuclear Overhauser Enhancement (NOE).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. For this compound, the key vibrational modes are associated with the C-H, C-C, and C-Cl bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100 - 3000 | Medium | Cyclopropyl C-H stretch | The C-H bonds on a cyclopropane ring typically absorb at a higher frequency than those in alkanes due to the increased s-character of the C-H bonds[3]. |

| ~2980 - 2850 | Medium-Strong | Methyl C-H stretch | Characteristic stretching vibrations for a methyl group. |

| ~1450 | Medium | CH₂ scissoring | Bending vibration of the cyclopropyl methylene groups. |

| ~1020 | Medium | Cyclopropane ring deformation | A characteristic "ring breathing" vibration of the cyclopropane ring. |

| ~850 - 550 | Strong | C-Cl stretch | The carbon-chlorine stretching vibration is expected to be strong and fall within this range[4][5]. |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small drop of neat this compound directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify and label the significant absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Molecular Ion and Isotopic Pattern

The molecular ion peak ([M]⁺) is expected at m/z 90 for the ³⁵Cl isotope and at m/z 92 for the ³⁷Cl isotope. Due to the natural abundance of chlorine isotopes (³⁵Cl:³⁷Cl ≈ 3:1), the M and M+2 peaks should appear in an approximate 3:1 intensity ratio, which is a characteristic signature for a monochlorinated compound.

Fragmentation Pattern

Electron ionization (EI) of this compound is expected to induce fragmentation through various pathways. The NIST Mass Spectrometry Data Center reports the most significant peaks at m/z 55, 41, and 39[6].

Table 4: Key Mass Spectral Fragments for this compound

| m/z | Proposed Fragment | Rationale |

| 92 | [C₄H₇³⁷Cl]⁺ | Molecular ion (M+2) |

| 90 | [C₄H₇³⁵Cl]⁺ | Molecular ion (M) |

| 55 | [C₄H₇]⁺ | Loss of a chlorine radical (•Cl). This is often a favorable fragmentation pathway for alkyl halides. |

| 41 | [C₃H₅]⁺ | Likely the allyl cation, formed via ring-opening and rearrangement after the loss of a methyl and a chlorine radical, or direct fragmentation of the cyclopropyl ring. |

| 39 | [C₃H₃]⁺ | Further loss of H₂ from the [C₃H₅]⁺ fragment. |

digraph "MS_Fragmentation" { graph [splines=true, overlap=false]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica"]; edge [fontname="Helvetica"];M [label="[C₄H₇Cl]⁺˙\nm/z 90/92"]; F1 [label="[C₄H₇]⁺\nm/z 55"]; F2 [label="[C₃H₅]⁺\nm/z 41"]; F3 [label="[C₃H₃]⁺\nm/z 39"];

M -> F1 [label="- •Cl"]; F1 -> F2 [label="- CH₂ (rearrangement)"]; F2 -> F3 [label="- H₂"]; }

Figure 2: Proposed fragmentation pathway for this compound.

Experimental Workflow: Gas Chromatography-Mass Spectrometry (GC-MS)

Figure 3: A typical workflow for GC-MS analysis.

Conclusion

References

- Baranac-Stojanović, M., & Stojanović, M. (2013). ¹H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507. [Link]

- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 543257, this compound.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Jackman, L. M., & Sternhell, S. (1969). Applications of Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry. Pergamon Press.

- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopropane.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclopropane.

- Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.

- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.

- The features of IR spectrum. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. This compound | C4H7Cl | CID 543257 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis of 1-Chloro-1-methylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the structural analysis of 1-chloro-1-methylcyclopropane, a molecule of interest in synthetic chemistry and drug discovery due to the prevalence of the cyclopropyl motif in bioactive compounds. In the absence of direct experimental data for this specific molecule, this document synthesizes information from analogous compounds and leverages the power of computational chemistry to elucidate its structural parameters. This approach, combining experimental context with theoretical modeling, represents a robust methodology for structural characterization when primary experimental data is unavailable.

Introduction: The Significance of the Cyclopropyl Moiety

The cyclopropane ring, a three-membered carbocycle, is a recurring structural motif in a vast array of natural products and pharmaceutical agents. Its inherent ring strain and unique electronic properties impart specific conformational constraints and metabolic stability to parent molecules, making it a valuable component in drug design. Understanding the precise three-dimensional structure of substituted cyclopropanes, such as this compound, is paramount for predicting molecular interactions, designing targeted syntheses, and ultimately, for the rational design of novel therapeutics.

This guide will delve into the key structural features of this compound, focusing on the interplay between the cyclopropyl ring, the chlorine atom, and the methyl group. We will explore the expected bond lengths, bond angles, and the conformational dynamics of the methyl rotor.

Elucidating the Molecular Framework: A Hybrid Approach

The definitive determination of a molecule's structure in the gas phase is typically achieved through techniques like microwave spectroscopy and gas-phase electron diffraction. While specific studies on this compound are not available in the current literature, we can infer a significant amount about its structure by examining closely related molecules and by employing high-level computational methods.

Insights from Analogous Structures: The Case of Chloromethyl-cyclopropane

A study on the molecular structure and conformation of chloromethyl-cyclopropane in the gas phase, conducted using electron diffraction, provides valuable experimental benchmarks for the structural parameters of a substituted cyclopropane.[1] This study reveals key bond lengths and angles that can be reasonably extrapolated to our target molecule.

Table 1: Experimental Structural Parameters for Chloromethyl-cyclopropane [1]

| Parameter | Value |

| C-C (average in ring) | 1.519(3) Å |

| C-C (exocyclic) | 1.798(5) Å |

| C-Cl | 1.798(5) Å |

| C-H (average) | 1.087(9) Å |

| ∠C-C-C (exocyclic) | 117.2(9)° |

| ∠C-C-Cl | 112.6(7)° |

These values suggest that the introduction of a chloromethyl group to a cyclopropane ring leads to a slight elongation of the exocyclic C-C bond compared to a typical single bond and a C-C-Cl bond angle that is wider than the tetrahedral angle. This is a direct consequence of the steric and electronic effects of the substituent.

The Power of Theoretical Chemistry: Predicting the Structure of this compound

In modern chemical research, computational chemistry, particularly Density Functional Theory (DFT) and ab initio methods, has become an indispensable tool for predicting molecular structures and properties with high accuracy.[2][3][4][5] These methods solve the Schrödinger equation for a given molecule, allowing for the determination of its minimum energy geometry.

A geometry optimization of this compound would be performed using a well-established theoretical method, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), to obtain its equilibrium structure.[4]

Workflow for Theoretical Structure Determination:

Caption: A generalized workflow for the computational determination of molecular structure.

Based on such calculations and data from analogous compounds, we can predict the key structural parameters for this compound.

Table 2: Predicted Structural Parameters for this compound

| Parameter | Predicted Value | Rationale |

| C-C (in ring) | ~1.51-1.53 Å | Similar to other substituted cyclopropanes.[1][6] |

| C-C (exocyclic) | ~1.52-1.54 Å | Standard C-C single bond length. |

| C-Cl | ~1.78-1.80 Å | Typical C-Cl bond length in alkyl halides.[1] |

| ∠C-C-C (in ring) | ~60° | Defined by the cyclopropane ring geometry. |

| ∠Cl-C-C(ring) | ~115-119° | Steric repulsion between the chlorine and the ring. |

| ∠CH₃-C-C(ring) | ~118-122° | Steric repulsion between the methyl group and the ring. |

Conformational Dynamics: The Methyl Rotor

A key aspect of the structure of this compound is the rotation of the methyl group around the exocyclic C-C bond. This rotation is not free but is hindered by a potential energy barrier.[7] The height of this barrier is influenced by the steric and electronic interactions between the methyl hydrogens and the adjacent chlorine atom and cyclopropane ring.

Theoretical Investigation of the Rotational Barrier

The rotational barrier of the methyl group can be calculated by performing a series of constrained geometry optimizations where the dihedral angle of one of the methyl hydrogens relative to the C-C-Cl plane is varied. The energy difference between the most stable (staggered) and least stable (eclipsed) conformations gives the rotational barrier height.

Caption: A schematic of the computational protocol for determining the rotational barrier of a methyl group.

For this compound, it is expected that the staggered conformations, where the methyl hydrogens are positioned between the chlorine atom and the ring carbons, will be the most stable. The eclipsed conformations, where a methyl hydrogen is aligned with either the chlorine atom or a ring carbon, will represent the transition states for rotation. The barrier to rotation is anticipated to be in the range of 3-5 kcal/mol, which is typical for methyl groups attached to a quaternary carbon.

Conclusion and Future Directions

While a definitive experimental structure of this compound remains to be determined, a robust and scientifically sound structural model can be constructed through a combination of data from analogous compounds and high-level theoretical calculations. The predicted bond lengths, bond angles, and conformational preferences provide a solid foundation for understanding the molecule's reactivity and its potential interactions in a biological context.

Future experimental studies, particularly using microwave spectroscopy or gas-phase electron diffraction, are warranted to validate and refine the theoretical model presented here. Such studies would provide invaluable data for benchmarking computational methods and would contribute to a deeper understanding of the subtle structural effects of substituents on the cyclopropane ring. For drug development professionals, the structural insights provided in this guide can inform the design of novel cyclopropane-containing molecules with optimized pharmacological profiles.

References

- Hagen, K., & Hedberg, K. (1983). Chloromethyl-cyclopropane. Molecular Structure and Conformation in the Gas Phase as Determined by Electron Diffraction and Compared with Molecular Mechanics Calculations. Acta Chemica Scandinavica, Series A, 37, 315-323.

- Pitzer, R. M. (1983). Origin of methyl torsional potential barrier — An overview. Journal of Chemical Physics, 79(5), 2363-2368.

- Al-Hujran, T. S., & Ali, R. M. (2023). Comparative Stability of 1-Methylcyclopropene and Methylenecyclopropane Tautomers: Ab initio and DFT Study. Jordanian Journal of Engineering and Chemical Industries, 6(2), 111-120.

- Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press.

- PubChem. (n.d.). This compound.

- Butler, I. R., & Taylor, R. (2024). Driving tert-butyl axial: the surprising cyclopropyl effect. Chemical Science, 15(40), 15488-15496.

- Sirotkin, V. A., & Solomonik, V. G. (2021). Interplay of the Ring and Steric Strains in the Highly Substituted Cyclopropanes. The Journal of Physical Chemistry A, 125(35), 7755-7766.

- LibreTexts. (2021). 3.7. Conformational analysis. In Organic Chemistry 1: An open textbook.

- Zidane, I., et al. (2024). In Situ Calculation of the Rotation Barriers of the Methyl Groups of Tribromomesitylene Crystals: Theory Meets Experiment. Molecules, 29(12), 2849.

- Rajesh, S. M., et al. (2025). Structural analysis and computational studies of cyclopropane derivative as an anti- Alzheimer's agent: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and ADMET approaches. Journal of Molecular Structure, 1315, 138356.

- Schrödinger. (2023, March 14).

- PubChem. (n.d.). 1-Chloro-2-methylcyclopropane.

- Dragojlovic, V. (2015). Conformational analysis of cycloalkanes. Chemistry Education Research and Practice, 16(4), 811-827.

- Molbase. (n.d.). 1-chloro-1-methyl-cyclopropane.

- Maricopa Open Digital Press. (n.d.). Conformational Analysis of Cycloalkanes. In Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications.

- Al-Khafaji, Y. A., et al. (2024). Structure-Based Design and In-Silico Evaluation of Computationally Proposed Curcumin Derivatives as Potential Inhibitors of the Coronaviral PLpro Enzymes. Molecules, 29(1), 1-22.

- PubChem. (n.d.). 1-(Chloromethyl)-1-methylcyclopropane.

- Scribd. (n.d.). Conformational Analysis of Cycloalkanes.

- Kawakami, J., & Nishi, N. (2000). The Conformational Analysis of Organic Molecules by Theoretical Calculations. Recent Research Developments in Pure & Applied Chemistry, 4, 49-58.

- Pinto, D. C. G. A., et al. (2024).

- Sherrill, D. (2020, March 28). Geometry Optimization in Computational Chemistry [Video]. YouTube. [Link]

- Al-Amiery, A. A., et al. (2023). Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties. Molecules, 28(3), 1146.

- Demaison, J., & Vogt, J. (2011). Molecular synthons for accurate structural determinations: the equilibrium geometry of 1-chloro-1-fluoroethene. Physical Chemistry Chemical Physics, 13(35), 15998-16006.

Sources

- 1. Low rotational barriers for the most dynamically active methyl groups in the proposed antiviral drugs for treatment of SARS-CoV-2, apilimod and tetrandrine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ricerca.sns.it [ricerca.sns.it]

- 6. Interplay of the Ring and Steric Strains in the Highly Substituted Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ias.ac.in [ias.ac.in]

A Technical Guide to the Solubility of 1-Chloro-1-methylcyclopropane in Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of 1-chloro-1-methylcyclopropane in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental methodologies to offer a comprehensive understanding of this compound's behavior in various chemical environments.

Introduction: Understanding the Molecular Profile of this compound

This compound (C₄H₇Cl, MW: 90.55 g/mol ) is a halogenated cycloalkane whose physicochemical properties are dictated by its compact, strained ring structure and the presence of a polar carbon-chlorine bond.[1][2] The methyl group introduces a degree of steric hindrance and contributes to the overall nonpolar character of the molecule. The solubility of this compound is a critical parameter in its application, influencing reaction kinetics, purification processes, and formulation development.

The fundamental principle governing solubility is "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be miscible. For this compound, the primary intermolecular interactions are London dispersion forces, arising from its alkyl framework, and dipole-dipole interactions, due to the electronegativity difference between carbon and chlorine. The absence of hydrogen bond donors or acceptors significantly limits its solubility in protic solvents.

Theoretical Framework for Solubility Prediction

The solubility of haloalkanes in organic solvents is primarily driven by the balance of intermolecular forces between the solute and the solvent.[3][4] The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. When the energy released from the formation of these new interactions is comparable to the energy required to break the existing ones, dissolution is favorable.[3]

Haloalkanes, including this compound, generally exhibit good solubility in nonpolar and weakly polar organic solvents.[5] This is because the van der Waals forces present in both the haloalkane and the solvent are of similar strength.[5] In contrast, their solubility in highly polar solvents, particularly water, is low due to their inability to form strong hydrogen bonds.[5][6]

Predicted Solubility Profile of this compound

Table 1: Predicted Solubility of this compound in Various Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Primary Intermolecular Forces (Solute-Solvent) |

| Nonpolar Aliphatic | Hexane, Pentane, Cyclohexane | High / Miscible | London Dispersion Forces |

| Nonpolar Aromatic | Toluene, Benzene | High / Miscible | London Dispersion Forces, π-stacking (minor) |

| Halogenated | Dichloromethane (DCM), Chloroform | High / Miscible | London Dispersion Forces, Dipole-Dipole |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High / Miscible | London Dispersion Forces, Dipole-Dipole |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate to High | London Dispersion Forces, Dipole-Dipole |

| Esters | Ethyl Acetate | Moderate to High | London Dispersion Forces, Dipole-Dipole |

| Alcohols | Methanol, Ethanol | Low to Moderate | London Dispersion Forces, Dipole-Dipole, weak H-bonding |

| Highly Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low to Moderate | London Dispersion Forces, Dipole-Dipole |

Experimental Determination of Solubility: A Validated Protocol

To quantitatively determine the solubility of this compound, a systematic experimental approach is necessary. The following protocol outlines a reliable method for generating accurate solubility data.

Principle

This method involves preparing saturated solutions of this compound in various solvents at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically, typically by gas chromatography (GC).

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Internal standard for GC analysis (e.g., a non-reactive, volatile compound with a distinct retention time)

-

Vials with screw caps and PTFE septa

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Gas chromatograph with a flame ionization detector (GC-FID)

-

Volumetric flasks and pipettes

-

Analytical balance

Step-by-Step Methodology

-

Preparation of Stock Solutions: Prepare a series of standard solutions of this compound in a suitable solvent (one in which it is highly soluble, e.g., hexane) at known concentrations. These will be used to generate a calibration curve.

-

Sample Preparation:

-

Add an excess amount of this compound to a vial containing a known volume of the test solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to allow the excess solid to settle.

-

For finely dispersed solids, centrifuge the vials at a constant temperature to achieve clear separation.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the aliquot with a suitable solvent containing a known concentration of an internal standard.

-

Inject the prepared sample into the GC-FID.

-

-

Quantification:

-

Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard versus the concentration of the standard solutions.

-

From the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution, which represents the solubility.

-

Visualizing the Experimental Workflow

Caption: Workflow for experimental solubility determination.

Factors Influencing Solubility and Discussion

The solubility of this compound is influenced by several factors, primarily the polarity of the solvent and the temperature.

-

Solvent Polarity: As a weakly polar molecule, this compound is expected to be most soluble in solvents of similar polarity. The interaction between the dipole of the C-Cl bond and the dipoles of polar aprotic solvents can enhance solubility compared to strictly nonpolar solvents. However, strong solvent-solvent interactions in highly polar and protic solvents, such as hydrogen bonding in alcohols, can hinder the dissolution of the less polar solute.

-

Temperature: The effect of temperature on solubility depends on the enthalpy of the solution. For most solid solutes dissolving in liquid solvents, the process is endothermic, and thus solubility increases with temperature. While this compound is a liquid at room temperature, the same general principle applies to its miscibility with other liquids.

Visualizing the Polarity-Solubility Relationship

Caption: Predicted solubility based on solvent polarity.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. While specific quantitative data is sparse, a strong predictive understanding can be derived from the principles of intermolecular forces. The compound is expected to be highly soluble in nonpolar and weakly polar aprotic solvents and less soluble in highly polar and protic solvents. For precise applications, the detailed experimental protocol provided herein offers a robust framework for determining accurate solubility values. This knowledge is essential for the effective use of this compound in research and development.

References

- Request PDF.

- PubChem. This compound | C4H7Cl | CID 543257. [Link]

- Quora. Why do haloalkanes dissolve in organic solvents?. [Link]

- Cheméo. Chemical Properties of 1-Chloro-1-methylcyclopentane (CAS 6196-85-6). [Link]

- CK-12 Foundation. Physical Properties of Haloalkanes and Haloarenes. [Link]

- Filo. Why haloalkanes are easily dissolved in organic solvent. [Link]

- YouTube. Solubility | Haloalkanes and Haloarenes | Chemistry | Class 12th | iPrep. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound | C4H7Cl | CID 543257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. Why haloalkanes are easily dissolved in organic solvent | Filo [askfilo.com]

- 5. CK12-Foundation [flexbooks.ck12.org]

- 6. m.youtube.com [m.youtube.com]

- 7. 1-Chloro-1-methylcyclopentane | CAS 6196-85-6 [frontierspecialtychemicals.com]

A Technical Guide to the Thermal Stability and Decomposition of 1-Chloro-1-methylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-1-methylcyclopropane is a strained-ring system of interest in synthetic chemistry and as a potential building block in medicinal chemistry. An understanding of its thermal stability and decomposition pathways is critical for its effective handling, reaction optimization, and for predicting the shelf-life of compounds containing this moiety. This technical guide provides a comprehensive overview of the predicted thermal behavior of this compound, drawing upon established principles of cyclopropane chemistry and analogous data from related halogenated cyclopropanes. We will explore the theoretical underpinnings of its stability, propose the most probable decomposition mechanisms, and outline experimental protocols for empirical investigation.

Introduction: The Unique Chemistry of the Cyclopropyl Moiety

The cyclopropane ring, a three-membered carbocycle, is characterized by significant ring strain, estimated to be around 27.5 kcal/mol. This strain arises from bond angles of 60°, a significant deviation from the ideal sp³ hybridization angle of 109.5°, leading to bent "banana" bonds and increased p-character in the C-C bonds. This inherent strain makes cyclopropane and its derivatives susceptible to ring-opening reactions under thermal, photochemical, or catalytic conditions.

The introduction of substituents on the cyclopropane ring can profoundly influence its stability and reactivity. In the case of this compound, the presence of a methyl group and a chlorine atom on the same carbon atom introduces additional electronic and steric effects that modulate its thermal decomposition profile. This guide will delve into how these substituents are predicted to affect the molecule's thermal lability.

Theoretical Framework: Predicting Thermal Stability

The thermal decomposition of cyclopropanes typically proceeds through the homolytic cleavage of a C-C bond, forming a 1,3-diradical intermediate. The stability of this diradical is a key factor in determining the activation energy for the ring-opening process.

The Role of Substituents

-

Methyl Group: Alkyl groups, like the methyl group in this compound, are known to stabilize radical centers through hyperconjugation. This stabilization is expected to lower the activation energy for the formation of the diradical intermediate compared to unsubstituted cyclopropane.

-

Chlorine Atom: Halogen atoms, such as chlorine, can also influence the stability of adjacent radical centers. The chlorine atom can stabilize a radical through resonance (p-orbital overlap), although its inductive electron-withdrawing effect can be destabilizing. In the case of geminal substitution with a methyl group, the overall effect is likely a net stabilization of the diradical intermediate.

Based on these principles, it is anticipated that this compound will exhibit lower thermal stability than unsubstituted cyclopropane.

Proposed Thermal Decomposition Pathways

Drawing analogies from studies on other halogenated cyclopropanes, the primary thermal decomposition pathway for this compound is expected to be a unimolecular isomerization.[1][2][3] This process is likely to proceed through a diradical intermediate, leading to various rearranged products.

Ring-Opening and Diradical Formation

The initial and rate-determining step is the cleavage of one of the C-C bonds adjacent to the substituted carbon, forming a 1,3-diradical. The substitution on C1 is expected to favor the cleavage of the C1-C2 or C1-C3 bond.

Caption: Initial ring-opening of this compound.

Subsequent Rearrangements of the Diradical Intermediate

Once formed, the 1,3-diradical can undergo several rapid rearrangements:

-

Hydrogen Shift: A 1,2-hydrogen shift is a common pathway for such intermediates, leading to the formation of various isomeric alkenes.

-

Chlorine Shift: A 1,2-chlorine shift is also a plausible rearrangement, which has been observed in the isomerization of other chlorocyclopropanes.[1]

-

Ring Closure: The diradical can also undergo ring closure back to the starting material or its stereoisomer.

The interplay of these competing pathways will determine the final product distribution.

Caption: Proposed decomposition pathways for this compound.

Kinetic Parameters: An Analogical Estimation

While no direct experimental kinetic data for the thermal decomposition of this compound is available in the literature, we can estimate the expected Arrhenius parameters based on related compounds. The thermal isomerization of chlorocyclopropane and 1,1-dichlorocyclopropane proceeds with activation energies in the range of 56-68 kcal/mol.[1][3]

Table 1: Comparative Kinetic Data for Halogenated Cyclopropane Isomerization

| Compound | Activation Energy (Ea, kcal/mol) | Pre-exponential Factor (A, s⁻¹) | Temperature Range (°C) | Reference |

| Chlorocyclopropane | 56.2 | 10¹⁴.⁸ | 340-420 | |

| 1,1-Dichlorocyclopropane | 67.8 | 10¹⁶.¹³ | 342-441 |

Given the stabilizing effect of the methyl group on the diradical intermediate, it is plausible that the activation energy for the decomposition of this compound would be at the lower end of this range, or even slightly below it.

Experimental Workflow for Studying Thermal Decomposition

To empirically determine the thermal stability and decomposition pathways of this compound, a systematic experimental approach is required. Gas-phase pyrolysis coupled with in-situ analysis is a standard method for such investigations.

Experimental Setup

A common apparatus for these studies is a static or flow pyrolysis reactor. A static system involves introducing the sample into a heated vessel and monitoring the reaction over time, while a flow system continuously passes the sample through a heated tube.

Caption: A generalized experimental workflow for pyrolysis studies.

Step-by-Step Experimental Protocol

-

Sample Preparation: A dilute mixture of this compound in an inert carrier gas (e.g., nitrogen or argon) is prepared to ensure unimolecular kinetics.

-

Pyrolysis: The gas mixture is introduced into the pre-heated reactor at a controlled temperature and pressure. For kinetic studies, a range of temperatures should be investigated.

-

Product Analysis: The reaction mixture is periodically or continuously sampled and analyzed. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for separating and identifying the decomposition products. In-situ Fourier Transform Infrared (FTIR) spectroscopy can also be used to monitor the disappearance of the reactant and the appearance of products in real-time.

-

Kinetic Analysis: By monitoring the concentration of this compound as a function of time at different temperatures, the first-order rate constants can be determined. An Arrhenius plot (ln(k) vs. 1/T) can then be constructed to calculate the activation energy (Ea) and the pre-exponential factor (A).

Implications for Drug Development and Chemical Synthesis

A thorough understanding of the thermal stability of the 1-chloro-1-methylcyclopropyl moiety is crucial for:

-

Process Safety: Avoiding unintentional decomposition during synthesis, purification, and storage.

-

Reaction Design: Selecting appropriate reaction temperatures and conditions to preserve the cyclopropane ring when it is a desired structural feature.

-

Drug Stability: Predicting the shelf-life and degradation pathways of pharmaceuticals containing this group. The strained nature of the ring could be a planned feature for targeted release or a potential liability for stability.

Conclusion

While direct experimental data on the thermal decomposition of this compound is not currently available, a robust theoretical framework and data from analogous compounds allow for a reasoned prediction of its behavior. It is expected to undergo unimolecular isomerization via a 1,3-diradical intermediate at a rate influenced by the stabilizing effects of both the chloro and methyl substituents. The proposed decomposition pathways lead to a variety of isomeric chlorinated alkenes. Empirical validation through controlled pyrolysis experiments is necessary to precisely determine the kinetic parameters and product distribution, which will provide invaluable information for its application in research and development.

References

- Parry, K. A. W., & Robinson, P. J. (1967). Kinetics of the gas-phase thermal isomerisation of 1,1-dichlorocyclopropane.

- Grant, R. C. S., & Swinbourne, E. S. (1966). The Thermal Isomerization of Chlorocyclopropane and of Bromocyclopropane.

- Benson, S. W. (1976).

- Atkinson, R. (2007). Gas-Phase Tropospheric Chemistry of Organic Compounds. Chemical Reviews, 107(12), 5214-5253.

- Frey, H. M., & Walsh, R. (1969). The thermal unimolecular reactions of hydrocarbons. Chemical Reviews, 69(1), 103-124.

- Holbrook, K. A., Pilling, M. J., & Robertson, S. H. (1996). Unimolecular Reactions. John Wiley & Sons.

Sources

- 1. Kinetics of the gas-phase thermal isomerisation of 1,1-dichlorocyclopropane - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 2. The thermal isomerization of chlorocyclopropane and of bromocyclopropane - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 3. The thermal isomerization of chlorocyclopropane and of bromocyclopropane - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Electrophilicity of the Tertiary Carbon in 1-Chloro-1-methylcyclopropane

Abstract

This technical guide provides a comprehensive analysis of the electrophilic character of the tertiary carbon atom in 1-chloro-1-methylcyclopropane. We delve into the unique electronic structure of the cyclopropane ring, the influence of substituents on reactivity, and the mechanistic pathways governing nucleophilic substitution. This document is intended for researchers, scientists, and professionals in drug development who are interested in the application of strained ring systems in medicinal chemistry and organic synthesis.

Introduction: The Enigmatic Nature of the Cyclopropane Ring

Cyclopropane, a molecule of significant theoretical and practical interest, defies simple bonding models. Its C-C bonds, constrained to 60° angles, exhibit significant ring strain, estimated to be around 27.5 kcal/mol.[1][2] This strain is not merely a geometric curiosity; it profoundly influences the molecule's reactivity. The Coulson-Moffitt and Walsh models offer theoretical frameworks to understand this unique bonding.[3] The Walsh model, in particular, posits that the carbon atoms in the cyclopropane ring are sp²-hybridized, with the remaining p-orbitals combining to form a set of molecular orbitals that resemble a π-system.[4][5][6] This "pseudo-π" character imparts cyclopropane with reactivity akin to that of an alkene, including the ability to undergo addition reactions.[2][4]

This guide focuses on a specific derivative, this compound, to explore how the inherent properties of the cyclopropane ring and the electronic effects of substituents converge to define the electrophilicity of the tertiary carbon atom. Understanding this electrophilicity is paramount for predicting and controlling the outcomes of reactions involving this and related motifs, which are increasingly found in bioactive molecules.

The Heart of the Matter: Electrophilicity of the Tertiary Carbon

The tertiary carbon in this compound is the focal point of its electrophilic reactivity. Several key factors contribute to this character:

-

Inductive Effect of the Chlorine Atom: The electronegative chlorine atom withdraws electron density from the tertiary carbon, creating a partial positive charge (δ+) and rendering it susceptible to nucleophilic attack. This is a classic inductive effect commonly observed in haloalkanes.[7]

-

Ring Strain: The significant ring strain in the cyclopropane ring makes the C-C bonds weaker than those in acyclic alkanes.[2] This inherent instability provides a thermodynamic driving force for reactions that lead to ring-opening, which can be initiated by a nucleophilic attack on the electrophilic carbon.[8]

-

Nature of the Resulting Carbocation: In the event of a nucleophilic substitution reaction proceeding through a stepwise (SN1-like) mechanism, the departure of the chloride ion would generate a tertiary cyclopropyl cation. The stability of this carbocationic intermediate is a critical determinant of the reaction's feasibility.

The Cyclopropyl Cation: A Study in Stability and Reactivity

The stability of carbocations is a cornerstone of organic chemistry, and the cyclopropyl cation presents a fascinating case. While classical carbocation stability follows the order tertiary > secondary > primary, the cyclopropyl cation's stability is a subject of nuanced discussion.

High-level computational studies and experimental evidence suggest that the parent cyclopropyl cation is, in fact, an unstable species that readily undergoes disrotatory ring-opening to the more stable allyl cation.[9] However, the presence of substituents can significantly alter this landscape.

The cyclopropyl group itself is known to be remarkably effective at stabilizing an adjacent positive charge, even more so than a phenyl group.[10][11] This stabilization arises from the interaction of the vacant p-orbital of the carbocation with the "bent" C-C σ-bonds of the cyclopropane ring, a phenomenon often described as "bent bond resonance" or participation of the Walsh orbitals.[10][11][12]

In the case of the 1-methylcyclopropyl cation, the methyl group provides additional stabilization through hyperconjugation. This cumulative stabilization from both the cyclopropyl ring and the methyl group makes the formation of this tertiary carbocation more favorable than that of the unsubstituted cyclopropyl cation.

dot graph "Walsh_Orbital_Interaction" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes C_plus [label="Tertiary Carbocation (p-orbital)", pos="0,1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Walsh_HOMO [label="Walsh HOMO of Cyclopropane (e')", pos="0,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stabilization [label="Stabilizing Interaction", pos="0,-1!", shape=plaintext, fontcolor="#202124"];

// Edges C_plus -> Walsh_HOMO [label="Overlap", color="#34A853"]; } Caption: Stabilization of a tertiary carbocation by Walsh orbitals.

Mechanistic Considerations: SN1 vs. SN2 Pathways

Nucleophilic substitution reactions at a saturated carbon center typically proceed via one of two primary mechanisms: SN1 (unimolecular) or SN2 (bimolecular).[13][14] The operative pathway for this compound is dictated by the substrate structure, the nature of the nucleophile, the leaving group, and the solvent.

-

The SN1 Pathway: This mechanism involves a two-step process: the slow, rate-determining departure of the leaving group (chloride) to form a carbocation intermediate, followed by a rapid attack of the nucleophile.[14] Given that this compound is a tertiary halide, and tertiary carbocations are generally more stable, an SN1 mechanism is plausible. Solvolysis reactions, where the solvent acts as the nucleophile, are classic examples of SN1 processes.[15][16]

-

The SN2 Pathway: This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[13] This pathway is characterized by an inversion of stereochemistry at the reaction center. For tertiary halides, the SN2 mechanism is generally disfavored due to steric hindrance, which prevents the backside attack of the nucleophile.

For this compound, the steric bulk around the tertiary carbon, coupled with the potential for forming a relatively stabilized tertiary cyclopropyl cation, suggests that SN1 or SN1-like mechanisms are likely to be favored, particularly in polar, protic solvents.

dot graph "SN1_Mechanism" { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Reactant [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Tertiary Cyclopropyl Cation + Cl-", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Substituted Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Reactant -> Intermediate [label="Slow, Rate-determining", color="#EA4335"]; Intermediate -> Product [label="Fast, Nucleophilic Attack", color="#4285F4"]; } Caption: The SN1 reaction pathway for this compound.

Experimental Probing of Electrophilicity: A Methodological Approach

The electrophilicity of the tertiary carbon in this compound can be experimentally investigated through kinetic studies of its reactions with various nucleophiles. Solvolysis is a particularly informative method.

Experimental Protocol: Solvolysis of this compound

Objective: To determine the rate of solvolysis of this compound in a mixed solvent system and to infer the reaction mechanism.

Materials:

-

This compound

-

Ethanol (absolute)

-

Deionized water

-

Standardized sodium hydroxide solution (e.g., 0.01 M)

-

Phenolphthalein indicator

-

Constant temperature bath

-

Burette, pipettes, and volumetric flasks

Procedure:

-

Preparation of the Reaction Mixture: Prepare a solution of this compound in a mixed solvent of ethanol and water (e.g., 80:20 v/v). The concentration of the substrate should be accurately known (e.g., 0.1 M).

-

Kinetic Runs:

-

Place a known volume of the reaction mixture in a sealed container and immerse it in a constant temperature bath set to the desired temperature (e.g., 25°C, 35°C, 45°C).

-

At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing a known volume of a cold, inert solvent (e.g., acetone).

-

Titrate the liberated hydrochloric acid with the standardized sodium hydroxide solution using phenolphthalein as the indicator.

-

-

Data Analysis:

-

The concentration of the unreacted this compound at time 't' can be calculated from the amount of HCl produced.

-

Plot ln([Substrate]t / [Substrate]0) versus time. A linear plot indicates a first-order reaction, which is characteristic of an SN1 mechanism.

-

The slope of the line will be equal to -k, where k is the first-order rate constant.

-

Repeat the experiment at different temperatures to determine the activation energy (Ea) from the Arrhenius equation.

-

Expected Data and Interpretation

The solvolysis of this compound is expected to follow first-order kinetics. The rate of the reaction will be influenced by the polarity of the solvent and the temperature.

| Temperature (°C) | Solvent (Ethanol:Water) | Rate Constant (k, s-1) |

| 25 | 80:20 | Expected Value |

| 35 | 80:20 | Expected Value |

| 45 | 80:20 | Expected Value |

| 25 | 70:30 | Expected Value |

Note: The "Expected Values" would be determined experimentally. An increase in the water content of the solvent (increased polarity) is expected to increase the rate constant, which is consistent with a mechanism that involves the formation of a charged intermediate (the carbocation).

Synthetic Applications and Relevance in Drug Development

The electrophilic nature of the tertiary carbon in substituted cyclopropanes like this compound makes them valuable building blocks in organic synthesis. The ability to introduce nucleophiles at this position, potentially with subsequent ring-opening, provides access to a diverse range of molecular scaffolds.

In drug development, the cyclopropane ring is often incorporated into molecules to:

-

Introduce conformational rigidity: This can lead to improved binding affinity for a biological target.

-

Modulate metabolic stability: The strained ring can alter the susceptibility of the molecule to metabolic enzymes.

-

Serve as a bioisostere: The cyclopropyl group can mimic other functional groups, such as a double bond or a phenyl ring, while having different physical and chemical properties.

The controlled reaction of nucleophiles with electrophilic centers in cyclopropane-containing molecules is a key strategy for the synthesis of complex pharmaceutical agents.

Conclusion

The electrophilicity of the tertiary carbon in this compound is a multifaceted property arising from the interplay of inductive effects, ring strain, and the stability of the resulting carbocationic intermediate. A thorough understanding of these factors is crucial for predicting and controlling the reactivity of this and related strained ring systems. The prevalence of the cyclopropane motif in modern organic synthesis and medicinal chemistry underscores the importance of continued research into the fundamental principles governing its chemical behavior.

References

- Chemistry Stack Exchange. (2014).

- Chemistry Stack Exchange. (n.d.).

- Jmol. (n.d.). Walsh Cyclopropane Molecular Orbitals.

- Journal of the American Chemical Society. (1973). Why a cyclopropyl group is good at stabilizing a cation but poor at transmitting substituent effects. [Link]

- Chemistry Stack Exchange. (2017).

- Jmol. (n.d.). Background of Walsh Cyclopropane Molecular Orbitals.

- Scribd. (n.d.). Derivation of Walsh Cyclopropane Molecular Orbitals. [Link]

- ACS Publications. (n.d.).

- ResearchGate. (2019).

- ResearchGate. (n.d.).

- Wiley Online Library. (n.d.). Structure and reactivity of the cyclopropane species. [Link]

- PubMed. (n.d.). Gas-phase identity nucleophilic substitution reactions of cyclopropenyl halides. [Link]

- Semantic Scholar. (1986).

- YouTube. (2010). IE Organic Lecture 10.3 - The MOs of Cyclopropane. [Link]

- askIITians. (2020).

- ACS Publications. (n.d.). The structures of half-opened cyclopropyl cations.

- National Institutes of Health. (n.d.). Reactivity of electrophilic cyclopropanes. [Link]

- ResearchGate. (2009). Formal Nucleophilic Substitution of Bromocyclopropanes. [Link]

- Journal of the American Chemical Society. (2021).

- Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. [Link]

- Wikipedia. (n.d.).

- PubChem. (n.d.). 1-(Chloromethyl)-1-methylcyclopropane. [Link]

- Molbase. (n.d.). 1-chloro-1-methyl-cyclopropane. [Link]

- ResearchGate. (n.d.).

- University of California, Riverside. (n.d.). 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. [Link]

- Google Patents. (n.d.). Method for synthesizing 1-chloro-1-chloroacetyl-cyclopropane by adopting one-pot reaction.

- Cengage. (n.d.). Alkyl Halides and Nucleophilic Substitution. [Link]

- PubChem. (n.d.). This compound. [Link]

- Khan Academy. (n.d.). Nucleophilic substitution reactions. [Link]

- CORE. (n.d.). A Kinetic Study of the Solvolysis of 1-Chloro-1,3,3-Triphenylpropadiene. [Link]

- Chegg. (n.d.). Part ADraw the first intermediate during solvolysis of 1-chloro-1-methylcyclohexane. [Link]

- Filo. (n.d.). Methylcyclopropane shows strikingly different reactivity toward chlorine ... [Link]

- National Center for Biotechnology Information. (n.d.). 1-Chloro-2-Methylpropene - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals. [Link]

- Quora. (2016). Which has more rate of hydrolysis 1-chloro 1-methyl cyclopentane or 1-chloro 1-methyl cyclohexane?[Link]

- ResearchGate. (n.d.). Solvolysis reaction of 2‐chloro‐2‐methylpropane. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]

- 3. catalogimages.wiley.com [catalogimages.wiley.com]

- 4. Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]

- 5. Background of Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]

- 6. scribd.com [scribd.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. echemi.com [echemi.com]

- 12. youtube.com [youtube.com]

- 13. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 14. Khan Academy [khanacademy.org]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Reactivity of the Cyclopropyl Ring in 1-Chloro-1-methylcyclopropane

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of 1-Chloro-1-methylcyclopropane, a molecule of significant interest due to the unique electronic properties of its strained three-membered ring. We delve into the underlying principles governing its reaction pathways, with a primary focus on nucleophilic substitution and the pivotal role of the highly stabilized 1-methylcyclopropyl cation. This document explores the theoretical basis for this stability, rooted in the Walsh orbital model of cyclopropane, and examines the mechanistic details of solvolysis and potential cationic rearrangements. Detailed experimental protocols and data are presented to provide researchers, scientists, and drug development professionals with a practical and theoretical framework for utilizing this versatile chemical entity.

Introduction: The Unique Electronic Nature of the Cyclopropyl Group

The chemistry of cyclopropane and its derivatives is fundamentally distinct from that of other cycloalkanes. The severe angle strain imposed by the 60° C-C-C bond angles forces the carbon-carbon sigma (σ) bonds to be formed from orbitals with significantly higher p-character than typical sp³ orbitals. This results in "bent" or "banana" bonds, where the electron density is concentrated outside the internuclear axis.

A more sophisticated explanation is provided by the Walsh orbital model, which describes the bonding in cyclopropane as a combination of sp² hybridized carbons forming the C-H bonds and the ring framework from a basis set of p-orbitals and sp² orbitals pointing toward the ring's center[1][2][3]. A key consequence of this model is that the highest occupied molecular orbitals (HOMOs) of the cyclopropane ring have π-like symmetry. This allows the cyclopropyl group to act as a potent σ-donor, capable of conjugating with and stabilizing adjacent electron-deficient centers, such as p-orbitals on a carbocation[4][5]. This electronic feature is the primary driver behind the distinctive reactivity of this compound.

Synthesis and Physicochemical Properties

While several synthetic routes to substituted cyclopropanes exist, this compound is typically prepared through reactions that generate a chloromethylcarbene equivalent which then adds to isobutylene, or via chlorination of 1-methylcyclopropanol. A plausible laboratory-scale synthesis involves the treatment of 1-methylcyclopropene with a source of HCl, following Markovnikov's rule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₇Cl | PubChem [CID: 543257] |

| Molecular Weight | 90.55 g/mol | PubChem [CID: 543257] |

| CAS Number | 50915-28-1 | PubChem [CID: 543257] |

| Boiling Point | 77-78 °C (estimated) | - |

| Density | 0.95 g/cm³ (estimated) | - |

| Canonical SMILES | CC1(CC1)Cl | PubChem [CID: 543257] |

Core Reactivity: Solvolysis and Carbocationic Pathways

The reactivity of this compound is dominated by pathways involving a carbocation intermediate. The carbon atom bonded to the chlorine is tertiary and sterically hindered, making a bimolecular (Sₙ2) attack highly unfavorable. Conversely, the unimolecular (Sₙ1) pathway is exceptionally favored.

The Sₙ1 Mechanism: A Favored Pathway

The Sₙ1 mechanism proceeds in a stepwise fashion. The rate-determining step is the spontaneous dissociation of the chloride leaving group to form a planar, sp²-hybridized tertiary carbocation. This process is significantly accelerated in polar protic solvents, which can solvate both the departing anion and the resulting cation[6]. Subsequent rapid attack by a nucleophile (often the solvent itself in solvolysis reactions) yields the final product[7][8][9].

The 1-Methylcyclopropyl Cation: An Exceptionally Stable Intermediate

The remarkable rate of Sₙ1 reactions for this substrate is a direct consequence of the exceptional stability of the 1-methylcyclopropyl cation. This stability surpasses that of a simple tertiary carbocation and is even comparable to or greater than that of a benzyl carbocation[10][11].

The stabilization arises from the overlap of the vacant p-orbital of the carbocation with the high p-character σ-bonds of the cyclopropane ring[12][13]. This phenomenon, often termed "dancing resonance" or σ-π conjugation, delocalizes the positive charge into the ring structure itself[14][15]. The methyl group further contributes to stability via hyperconjugation and inductive effects.

Diagram 2: Potential rearrangement pathways of the cation.

Competing Pathways: Elimination Reactions

In the presence of a strong, non-nucleophilic base, such as potassium tert-butoxide, elimination reactions (E1 or E2) can compete with substitution. Dehydrohalogenation of this compound can theoretically yield two different alkenes. However, the formation of the endocyclic double bond (1-methylcyclopropene) would introduce immense additional strain and is highly disfavored. Therefore, the major product of elimination is the exocyclic alkene, methylenecyclopropane. This outcome highlights a key principle where the geometric and energetic constraints of the ring dictate the reaction's regioselectivity.[16]

Experimental Protocols

Protocol for Aqueous Solvolysis (Hydrolysis) of this compound

This protocol describes a representative procedure for monitoring the Sₙ1 solvolysis kinetically.

Objective: To determine the first-order rate constant for the hydrolysis of this compound.

Materials:

-

This compound

-

Acetone (ACS grade)

-

Deionized Water

-

0.01 M Sodium Hydroxide (standardized solution)

-

Bromothymol blue indicator solution

-

Constant temperature water bath

-

Burette, flasks, magnetic stirrer, and stopwatch

Procedure:

-

Solvent Preparation: Prepare a 50:50 (v/v) acetone-water solvent mixture.

-

Reaction Setup: In a 100 mL Erlenmeyer flask, place 50 mL of the acetone-water solvent. Add 3-4 drops of bromothymol blue indicator. The solution should be yellow (acidic/neutral).

-

Titration of Initial Acidity: Add 0.01 M NaOH dropwise from a burette until the solution just turns a persistent faint blue. Record this initial burette reading.

-

Reaction Initiation: Using a microliter syringe, add a precise amount (e.g., 100 µL) of this compound to the flask. Start the stopwatch immediately and begin stirring. This is t=0.

-

Kinetic Monitoring: The solvolysis reaction produces HCl, which will turn the indicator back to yellow. As the reaction proceeds, add 0.01 M NaOH from the burette as needed to maintain the blue color. A more practical method is to allow the solution to turn yellow, record the time, and then add a known aliquot (e.g., 0.50 mL) of NaOH. Record the time it takes for the solution to turn yellow again.[17]

-

Data Collection: Continue this process for at least two to three half-lives of the reaction. Record the cumulative volume of NaOH added at each recorded time point.

-

Data Analysis: The rate of reaction is proportional to the rate of HCl production. Plot ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH required for complete reaction and Vt is the volume at time t. The slope of this line will be -k, where k is the first-order rate constant.

Workflow for Product Analysis

Diagram 3: General experimental workflow for product isolation.

Conclusion